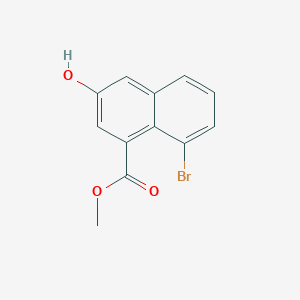

Methyl 8-bromo-3-hydroxy-1-naphthoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 8-bromo-3-hydroxy-1-naphthoate: is an organic compound with the molecular formula C12H9BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 8-bromo-3-hydroxy-1-naphthoate can be synthesized through the esterification of 8-bromo-3-hydroxy-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants overnight to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions would be essential for consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 8-bromo-3-hydroxy-1-naphthoate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, converting the ester group to an alcohol.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles through reactions such as nucleophilic aromatic substitution, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Various substituted naphthoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 8-bromo-3-hydroxy-1-naphthoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations, making it valuable in synthetic organic chemistry .

Biology and Medicine: Compounds similar to this compound have been studied for their anti-inflammatory and antimicrobial properties .

Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require specific aromatic structures. Its bromine and hydroxyl groups provide sites for further functionalization, making it versatile for various applications .

Mechanism of Action

The mechanism by which Methyl 8-bromo-3-hydroxy-1-naphthoate exerts its effects is not fully understood. similar compounds have been shown to interact with cellular pathways involving nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways are crucial in regulating inflammatory responses and other cellular processes .

Comparison with Similar Compounds

Methyl 6-bromo-2-naphthoate: Similar in structure but with the bromine atom at a different position, affecting its reactivity and applications.

Methyl 4-bromo-3-hydroxy-2-naphthoate: Another brominated naphthoate with different substitution patterns, leading to variations in chemical behavior.

Uniqueness: Methyl 8-bromo-3-hydroxy-1-naphthoate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both bromine and hydroxyl groups on the naphthalene ring allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.

Biological Activity

Methyl 8-bromo-3-hydroxy-1-naphthoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of brominated naphthoates, characterized by a bromine atom and a hydroxyl group attached to the naphthalene ring. The synthesis typically involves:

- Bromination : The introduction of the bromine atom can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

- Esterification : The hydroxyl group is converted into an ester by reacting the brominated naphthoic acid with methanol, often using sulfuric acid as a catalyst.

The biological activity of this compound is influenced by its ability to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.

- Receptor Binding : It has potential interactions with G protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related bromonaphthoates have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microbes .

Cytotoxicity Studies

A study evaluated the cytotoxic effects of related naphthoate derivatives on human cancer cell lines (HepG2 and HT-29). The findings indicated that certain derivatives displayed significant cytotoxicity, highlighting the potential of naphthoate compounds in cancer therapy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | TBD |

| This compound | HT-29 | TBD |

Anti-inflammatory Properties

Another research focused on the anti-inflammatory effects of naphthoate derivatives. It was found that these compounds could inhibit pro-inflammatory cytokines, suggesting their role in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other bromonaphthoates:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition, receptor binding |

| Methyl 3-bromo-1-naphthoate | Low | Moderate | Enzyme modulation |

| Methyl 6-bromo-2-naphthoate | High | Low | Direct antimicrobial action |

Properties

Molecular Formula |

C12H9BrO3 |

|---|---|

Molecular Weight |

281.10 g/mol |

IUPAC Name |

methyl 8-bromo-3-hydroxynaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H9BrO3/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6,14H,1H3 |

InChI Key |

IBVSZFFUNIJLIP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)O)C=CC=C2Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.